Cas no 1795514-19-0 (N-6-(Benzyloxy)pyridin-3-ylsulfamic Acid)

N-6-(Benzyloxy)pyridin-3-ylsulfamic acid is a sulfamic acid derivative featuring a benzyloxy-substituted pyridine moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its dual functional groups, which enable versatile reactivity. The sulfamic acid group provides potential for further derivatization or use as a sulfonamide precursor, while the benzyloxy-pyridine scaffold offers opportunities for modifications at the aromatic ring. Its structural features make it a valuable intermediate for designing enzyme inhibitors or other biologically active molecules. The compound's stability under standard conditions and well-defined reactivity profile contribute to its utility in research applications.
N-6-(Benzyloxy)pyridin-3-ylsulfamic Acid structure
1795514-19-0 structure
Product name:N-6-(Benzyloxy)pyridin-3-ylsulfamic Acid
CAS No:1795514-19-0
MF:C12H12N2O4S
MW:280.299681663513
CID:4614609
PubChem ID:86775625

N-6-(Benzyloxy)pyridin-3-ylsulfamic Acid Chemical and Physical Properties

Names and Identifiers

    • N-6-(Benzyloxy)pyridin-3-ylsulfamic Acid
    • Inchi: 1S/C12H12N2O4S/c15-19(16,17)14-11-6-7-12(13-8-11)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2,(H,15,16,17)
    • InChI Key: RXOJWCOJSSYDCG-UHFFFAOYSA-N
    • SMILES: S(NC1=CC=C(OCC2=CC=CC=C2)N=C1)(O)(=O)=O

N-6-(Benzyloxy)pyridin-3-ylsulfamic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-181106-10.0g
N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid
1795514-19-0 95%
10g
$3315.0 2023-06-01
Enamine
EN300-181106-1.0g
N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid
1795514-19-0 95%
1g
$770.0 2023-06-01
TRC
B413873-10mg
N-[6-(Benzyloxy)pyridin-3-yl]sulfamic Acid
1795514-19-0
10mg
$ 50.00 2022-06-07
Enamine
EN300-181106-0.25g
N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid
1795514-19-0 95%
0.25g
$383.0 2023-11-13
Enamine
EN300-181106-1g
N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid
1795514-19-0 95%
1g
$770.0 2023-11-13
Aaron
AR01BF0L-100mg
N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid
1795514-19-0 95%
100mg
$394.00 2025-02-09
A2B Chem LLC
AW11193-10g
N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid
1795514-19-0 95%
10g
$3525.00 2024-04-20
Aaron
AR01BF0L-50mg
N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid
1795514-19-0 95%
50mg
$272.00 2025-02-09
Enamine
EN300-181106-0.1g
N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid
1795514-19-0 95%
0.1g
$268.0 2023-11-13
Chemenu
CM413230-1g
N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid
1795514-19-0 95%+
1g
$844 2022-06-12

Additional information on N-6-(Benzyloxy)pyridin-3-ylsulfamic Acid

Introduction to N-6-(Benzyloxy)pyridin-3-ylsulfamic Acid (CAS No. 1795514-19-0)

N-6-(Benzyloxy)pyridin-3-ylsulfamic Acid, identified by its CAS number 1795514-19-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of sulfamic acid derivatives, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The structural motif of this molecule, featuring a pyridine core substituted with a benzyloxy group at the 6-position and a sulfamic acid moiety at the 3-position, imparts unique chemical and pharmacological properties that make it a valuable asset in drug discovery and development.

The benzyloxy group is a key functional moiety that enhances the solubility and bioavailability of pharmaceutical compounds. Its presence in N-6-(Benzyloxy)pyridin-3-ylsulfamic Acid suggests potential applications in designing prodrugs or improving the pharmacokinetic profiles of therapeutic agents. Additionally, the sulfamic acid group is known for its ability to act as a hydrogen bond acceptor, which is crucial for the binding affinity and specificity of many drug molecules. These features make this compound a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in developing novel sulfamic acid derivatives as scaffolds for small-molecule drugs. The pyridine ring in N-6-(Benzyloxy)pyridin-3-ylsulfamic Acid provides a privileged structure that is commonly found in many bioactive compounds. Pyridine derivatives have been extensively studied due to their role as key pharmacophores in various therapeutic classes, including antiviral, antibacterial, and anticancer agents. The combination of these structural elements suggests that this compound may exhibit multiple biological activities, making it an attractive target for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of novel compounds with high accuracy. These computational tools have been instrumental in identifying potential lead compounds for drug development. N-6-(Benzyloxy)pyridin-3-ylsulfamic Acid has been subjected to virtual screening studies to evaluate its interactions with various biological targets. Preliminary results indicate that this compound may possess inhibitory activity against certain enzymes and receptors, which could be exploited for therapeutic purposes.

The synthesis of N-6-(Benzyloxy)pyridin-3-ylsulfamic Acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The benzyloxy group is typically introduced via nucleophilic substitution reactions, while the sulfamic acid moiety is often formed through oxidation or hydrolysis of precursor compounds. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and selectivity of these transformations. The synthetic pathways developed for this compound serve as valuable templates for the preparation of other sulfamic acid derivatives.

The pharmacological profile of N-6-(Benzyloxy)pyridin-3-ylsulfamic Acid has been explored through in vitro and in vivo studies. These studies aim to elucidate its mechanism of action and assess its potential therapeutic benefits. Initial pharmacokinetic studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential criteria for any drug candidate. Further preclinical investigations are ongoing to evaluate its safety profile and efficacy in animal models.

The role of N-6-(Benzyloxy)pyridin-3-ylsulfamic Acid as a building block for more complex drug molecules cannot be overstated. Its versatile structure allows for modifications at multiple positions, enabling the creation of libraries of derivatives with tailored biological activities. Such libraries are invaluable tools for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates. The compound's compatibility with various synthetic strategies makes it an ideal starting point for exploring new chemical entities (CEIs) in drug discovery.

In conclusion, N-6-(Benzyloxy)pyridin-3-ylsulfamic Acid (CAS No. 1795514-19-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties position it as a valuable asset in the development of new therapeutic agents. Continued research into this compound and its derivatives will likely yield novel drugs with broad therapeutic applications. As our understanding of molecular interactions grows, compounds like N-6-(Benzyloxy)pyridin-3-ylsulfamic Acid will play an increasingly important role in addressing unmet medical needs.

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